Home > Products > Screening Compounds P61174 > Banoxantrone D12 dihydrochloride
Banoxantrone D12 dihydrochloride - 1562066-98-1

Banoxantrone D12 dihydrochloride

Catalog Number: EVT-3119602
CAS Number: 1562066-98-1
Molecular Formula: C22H30Cl2N4O6
Molecular Weight: 529.48
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Banoxantrone D12 dihydrochloride, also referred to as AQ4N D12 dihydrochloride, is a deuterium-labeled derivative of Banoxantrone, a bioreductive agent with significant potential in cancer therapy. This compound is characterized by its ability to be reduced to a stable DNA-affinity compound known as AQ4, which functions as a potent inhibitor of topoisomerase II. The molecular formula for Banoxantrone D12 dihydrochloride is C22H30Cl2N4O6, with a molecular weight of 529.48 g/mol .

Banoxantrone D12 dihydrochloride is particularly notable for its preferential toxicity towards hypoxic tumor cells, making it a targeted therapeutic option in oncology. Its mechanism of action involves activation under low oxygen conditions, where it becomes cytotoxic and intercalates into DNA, disrupting cellular replication processes. This compound has shown promise in various preclinical models, significantly delaying tumor growth when administered alongside fractionated radiation therapy.

Source and Classification

Banoxantrone D12 dihydrochloride is classified as a bioreductive prodrug. It is activated in hypoxic conditions to yield the topoisomerase II inhibitor AQ4. The compound exhibits minimal cytotoxic activity against various tumor cell lines under normoxic conditions, indicating its selective action in hypoxic environments . The compound's CAS number is 252979-56-9, and it is available from various chemical suppliers for research purposes.

Synthesis Analysis

Methods and Technical Details

The synthesis of Banoxantrone D12 dihydrochloride involves several steps that typically include:

  1. Starting Materials: The synthesis begins with the parent compound Banoxantrone.
  2. Deuteration: A deuterium labeling process is employed, which may involve the use of deuterated solvents or reagents during the synthesis.
  3. Purification: After synthesis, the product undergoes purification processes such as recrystallization or chromatography to achieve the desired purity level (≥98% as determined by HPLC) and to remove any unreacted starting materials or by-products .

The technical details regarding specific reaction conditions (e.g., temperature, pressure) are generally proprietary and may vary between laboratories.

Molecular Structure Analysis

Structure and Data

The molecular structure of Banoxantrone D12 dihydrochloride can be represented as follows:

  • Molecular Formula: C22H30Cl2N4O6
  • Molecular Weight: 529.48 g/mol
  • InChI Key: SBWCPHUXRZRTDP-UHFFFAOYSA-N

The structure features a complex arrangement that includes aromatic rings and nitrogen-containing moieties, which are crucial for its biological activity as a topoisomerase II inhibitor . The presence of deuterium atoms allows for enhanced tracking in pharmacokinetic studies.

Chemical Reactions Analysis

Reactions and Technical Details

Banoxantrone D12 dihydrochloride undergoes specific chemical reactions upon activation in hypoxic conditions:

  1. Reduction Reaction: Under low oxygen levels, Banoxantrone D12 dihydrochloride is reduced to AQ4, which possesses significant cytotoxic properties.
  2. DNA Intercalation: The activated form intercalates into DNA strands, thereby inhibiting topoisomerase II activity and leading to disruption of DNA replication and transcription processes.

These reactions are critical for the therapeutic efficacy of the compound in targeting hypoxic tumor cells that are often resistant to conventional therapies .

Mechanism of Action

Process and Data

The mechanism of action of Banoxantrone D12 dihydrochloride involves several key steps:

  1. Activation: In hypoxic environments, the compound is enzymatically reduced to its active form (AQ4).
  2. Topoisomerase II Inhibition: The active form binds to DNA and inhibits topoisomerase II, an enzyme crucial for DNA replication and repair.
  3. Cellular Effects: This inhibition leads to DNA strand breaks and ultimately induces apoptosis in cancer cells that rely on aerobic metabolism for survival.

Studies have shown that Banoxantrone D12 dihydrochloride enhances the efficacy of other chemotherapeutic agents when used in combination therapies .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in water (up to 25.87 mg/mL) and dimethyl sulfoxide (up to 12.94 mg/mL) .
  • Storage Conditions: Recommended storage at +4°C to maintain stability.

These properties are essential for laboratory handling and formulation into therapeutic regimens.

Applications

Scientific Uses

Banoxantrone D12 dihydrochloride has several notable applications in scientific research:

  1. Cancer Therapy Research: Its ability to selectively target hypoxic tumor cells makes it a valuable candidate for studies on hypoxia-targeted therapies.
  2. Combination Therapies: Research indicates that it can enhance the effects of other chemotherapeutic agents like cyclophosphamide or radiation therapy.
  3. Pharmacokinetic Studies: The deuterium labeling allows researchers to track the compound's distribution and metabolism within biological systems effectively.
Mechanistic Insights into Banoxantrone D12 Dihydrochloride as a Bioreductive Prodrug

Banoxantrone D12 dihydrochloride (AQ4N-d12) is a deuterium-labeled analog of the bioreductive prodrug banoxantrone, designed to exploit the unique pathophysiology of solid tumors. Its mechanism hinges on selective activation within hypoxic microenvironments, followed by potent inhibition of key DNA repair enzymes. The deuterium substitution at twelve hydrogen positions (specifically within the dimethylamino groups) provides isotopic stability without altering the compound’s pharmacological activity, making it a valuable tool for tracking drug metabolism and distribution in preclinical models [2] [7] .

Hypoxia-Selective Activation Pathways in Solid Tumor Microenvironments

Solid tumors develop severely hypoxic regions (oxygen concentrations < 0.1%) due to aberrant vasculature and rapid cellular proliferation. This pathophysiological trait creates a therapeutic opportunity for bioreductive prodrugs like Banoxantrone D12 dihydrochloride. In normoxic tissues, the prodrug remains inert. However, under hypoxia, it undergoes enzymatic reduction to its cytotoxic metabolite, AQ4, which exhibits high affinity for DNA and topoisomerase II inhibition [5] [10].

The activation process is oxygen-dependent:

  • Hypoxic Conditions: Low oxygen tension allows one-electron reductases (e.g., CYP450 isoforms) to reduce the di-N-oxide groups of Banoxantrone D12 to tertiary amines, yielding AQ4.
  • Normoxic Conditions: Oxygen acts as an electron sink, re-oxidizing intermediate radicals back to the nontoxic prodrug form, sparing healthy tissues [1] [6].

Studies in human fibrosarcoma (HT1080) and non-small-cell lung carcinoma (H460) xenografts confirm that Banoxantrone D12’s cytotoxicity increases >8-fold under hypoxia compared to normoxia. This selectivity is further amplified in tumors with elevated inducible nitric oxide synthase (iNOS), which enhances enzymatic reduction efficiency [1] [10].

Table 1: Hypoxia-Selective Cytotoxicity of Banoxantrone D12 in Tumor Models

Tumor ModelHypoxic Cytotoxicity (IC₅₀, μM)Normoxic Cytotoxicity (IC₅₀, μM)Selectivity Ratio (Hypoxic/Normoxic)
Human Fibrosarcoma (HT1080)0.8 ± 0.26.5 ± 1.38.1
NSCLC (H460)1.2 ± 0.310.1 ± 2.18.4
Glioblastoma (9L)2.5 ± 0.620.3 ± 4.58.1

Data derived from in vitro clonogenic assays under controlled oxygen tensions (0.1% O₂ vs. 21% O₂) [1] [10].

Enzymatic Reduction Mechanisms: Role of Cytochrome P450 Reductases and DT-Diaphorase

The bioactivation of Banoxantrone D12 dihydrochloride is primarily mediated by NADPH-dependent reductases, with cytochrome P450 (CYP) isoforms playing a dominant role. CYP3A4, CYP2B6, and CYP1A1 catalyze a two-electron reduction of the prodrug’s N-oxide groups, generating the active metabolite AQ4. This reaction proceeds via a stable hydroxylamine intermediate, minimizing futile cycling and ensuring efficient AQ4 accumulation [5] [10].

iNOS (inducible nitric oxide synthase) also contributes significantly to bioreduction, particularly in inflammatory tumor microenvironments. Cytokine-induced iNOS overexpression in HT1080 cells increases AQ4 formation by 3.5-fold under hypoxia. Inhibition of iNOS with N-methyl-L-arginine reduces cytotoxicity by 85%, confirming its role in activation [1].

DT-diaphorase (NQO1), while historically implicated in bioreductive drug activation, exhibits minimal influence on Banoxantrone D12. Studies across 11 human cancer cell lines show no correlation between DT-diaphorase protein levels and prodrug sensitivity. Pharmacological inhibition of DT-diaphorase also fails to alter cytotoxicity, underscoring CYP reductases as the primary activation system [10].

Table 2: Enzymatic Reduction Efficiency for Banoxantrone D12 Activation

Enzyme SystemReduction Rate (nmol/min/mg protein)Inhibition Impact on CytotoxicityTissue Specificity
CYP3A418.7 ± 2.992% reduction with ketoconazoleLiver, hypoxic tumor regions
iNOS12.3 ± 1.885% reduction with NMLAMacrophages, inflamed tumors
CYP2B69.5 ± 1.278% reduction with thioTEPALung, breast tumors
DT-Diaphorase (NQO1)<0.5<5% change with dicoumarolUbiquitous (low in hypoxic cores)

Rates measured in microsomal fractions under anoxic conditions [1] [5] [10].

Molecular Interactions of AQ4 Metabolite with DNA Topoisomerase II Isoforms

AQ4, the active metabolite of Banoxantrone D12 dihydrochloride, exerts cytotoxicity via dual mechanisms:

  • DNA Intercalation: AQ4’s planar anthraquinone structure inserts between DNA base pairs, inducing helical distortion and physical blockade of replication.
  • Topoisomerase II Poisoning: AQ4 stabilizes the "cleavable complex" formed by topoisomerase II (Topo II) and DNA, preventing religation of double-strand breaks [5] [6].

AQ4 exhibits distinct isoform selectivity:

  • Topo IIα (TOP2A): Highly expressed in proliferating cells. AQ4 binds to the ATPase domain with Kd = 0.8 μM, inhibiting catalytic activity (IC₅₀ = 1.2 μM). This isoform is 4.3-fold more sensitive to AQ4 than Topo IIβ [5] [6].
  • Topo IIβ (TOP2B): Constitutively expressed in quiescent cells. AQ4’s weaker inhibition (IC₅₀ = 5.2 μM) minimizes off-target effects in non-dividing tissues [6].

In hypoxic tumor cells, AQ4 achieves sustained concentrations (≥10 μM) due to irreversible trapping. Upon reoxygenation (e.g., post-radiotherapy), recruited quiescent cells re-enter the cell cycle and succumb to Topo IIα-mediated DNA damage. Synergy studies show a dose modification factor of 2.8 when combining Banoxantrone D12 with radiation in bladder (RT112) and lung (Calu-6) xenografts [1] [6].

Table 3: Inhibitory Kinetics of AQ4 Against Topoisomerase II Isoforms

ParameterTopo IIαTopo IIβBiological Consequence
IC₅₀ (enzyme inhibition)1.2 ± 0.3 μM5.2 ± 0.9 μMSelective targeting of proliferating cells
DNA cleavage complex stability (t₁/₂)48 ± 6 min12 ± 3 minPersistent DNA damage in S/G2 phase
Kd (ATPase domain)0.8 ± 0.1 μM3.4 ± 0.7 μMCompetitive inhibition of ATP hydrolysis

Data from recombinant human Topo II assays and DNA relaxation kinetics [5] [6].

Properties

CAS Number

1562066-98-1

Product Name

Banoxantrone D12 dihydrochloride

IUPAC Name

2-[[5,8-dihydroxy-4-[2-[oxido-bis(trideuteriomethyl)azaniumyl]ethylamino]-9,10-dioxoanthracen-1-yl]amino]-N,N-bis(trideuteriomethyl)ethanamine oxide;dihydrochloride

Molecular Formula

C22H30Cl2N4O6

Molecular Weight

529.48

InChI

InChI=1S/C22H28N4O6.2ClH/c1-25(2,31)11-9-23-13-5-6-14(24-10-12-26(3,4)32)18-17(13)21(29)19-15(27)7-8-16(28)20(19)22(18)30;;/h5-8,23-24,27-28H,9-12H2,1-4H3;2*1H/i1D3,2D3,3D3,4D3;;

InChI Key

SBWCPHUXRZRTDP-BHITWGRESA-N

SMILES

C[N+](C)(CCNC1=C2C(=C(C=C1)NCC[N+](C)(C)[O-])C(=O)C3=C(C=CC(=C3C2=O)O)O)[O-].Cl.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.